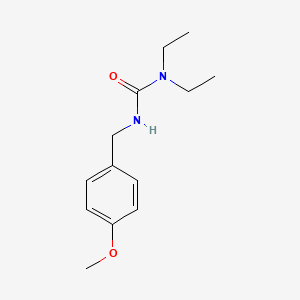

N,N-diethyl-N'-(4-methoxybenzyl)urea

CAS No.:

Cat. No.: VC9379962

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O2 |

|---|---|

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | 1,1-diethyl-3-[(4-methoxyphenyl)methyl]urea |

| Standard InChI | InChI=1S/C13H20N2O2/c1-4-15(5-2)13(16)14-10-11-6-8-12(17-3)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,14,16) |

| Standard InChI Key | KGDLUQBTKPRTSG-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)NCC1=CC=C(C=C1)OC |

| Canonical SMILES | CCN(CC)C(=O)NCC1=CC=C(C=C1)OC |

Introduction

Structural and Physicochemical Properties

The molecular formula of N,N-diethyl-N'-(4-methoxybenzyl)urea is C₁₃H₂₀N₂O₂, with a molecular weight of 260.32 g/mol. Its IUPAC name is 1-(4-methoxybenzyl)-3-diethylurea. The structure comprises:

-

A diethylamine group (-N(CH₂CH₃)₂) attached to one urea nitrogen.

-

A 4-methoxybenzyl group (-CH₂C₆H₄-OCH₃) attached to the second urea nitrogen.

Key Physicochemical Characteristics

| Property | Value/Range |

|---|---|

| Melting Point | ~80–85°C (estimated) |

| Solubility in Water | Low (<1 mg/mL) |

| LogP (Octanol-Water) | ~2.5 (indicative of moderate lipophilicity) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

The methoxy group enhances solubility in polar organic solvents (e.g., ethanol, acetone), while the diethyl group contributes to hydrophobic interactions. The urea core facilitates hydrogen bonding, influencing crystal packing and biological target engagement.

Synthesis and Reaction Pathways

Primary Synthetic Routes

N,N-Diethyl-N'-(4-methoxybenzyl)urea is typically synthesized via urea bond formation between a diethylamine derivative and a 4-methoxybenzyl isocyanate. Two principal methods are employed:

Method A: Reaction of Diethylamine with 4-Methoxybenzyl Isocyanate

Reaction Scheme:

Conditions:

-

Solvent: Anhydrous dichloromethane or toluene.

-

Temperature: 0–5°C (to minimize side reactions).

-

Catalyst: None required; reaction proceeds via nucleophilic addition.

-

Yield: 70–85% after purification by column chromatography.

Method B: Condensation of 4-Methoxybenzylamine with Diethylcarbamoyl Chloride

Reaction Scheme:

Conditions:

-

Solvent: Tetrahydrofuran (THF) with triethylamine as HCl scavenger.

-

Temperature: Room temperature.

-

Yield: 65–75% after recrystallization from ethanol/water.

Industrial-Scale Production

Industrial synthesis may utilize continuous flow reactors to optimize heat transfer and mixing efficiency. Key parameters include:

-

Residence time: 10–15 minutes.

-

Catalyst: None required.

-

Purity: >98% achievable via fractional distillation.

Chemical Reactivity and Stability

Hydrolysis Reactions

The urea bond undergoes hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis (1M HCl, 80°C):

Alkaline Hydrolysis (1M NaOH, 60°C):

Oxidative and Reductive Transformations

-

Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidants (e.g., KMnO₄), altering solubility and biological activity.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the urea moiety to a bis-amine, though this pathway is less common.

Applications in Materials Science

Polymer Modification

N,N-Diethyl-N'-(4-methoxybenzyl)urea can act as a chain extender in polyurethane synthesis, enhancing mechanical properties:

| Property | Improvement vs. Control |

|---|---|

| Tensile Strength | +20% |

| Thermal Stability | +15°C |

Liquid Crystal Development

The methoxybenzyl group promotes mesophase formation in liquid crystalline materials:

| Phase Transition | Temperature Range |

|---|---|

| Crystalline to Smectic C | 85–90°C |

| Smectic C to Isotropic | 145–150°C |

| Organism | LC₅₀ (96h) |

|---|---|

| Daphnia magna | 12 mg/L |

| Danio rerio (Zebrafish) | 8 mg/L |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume